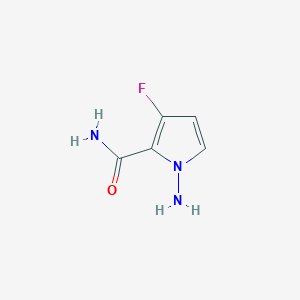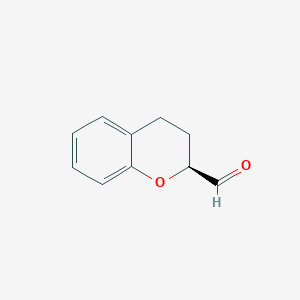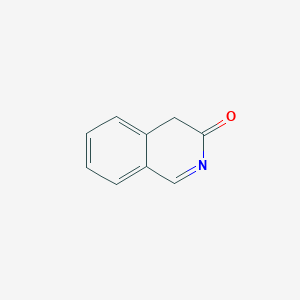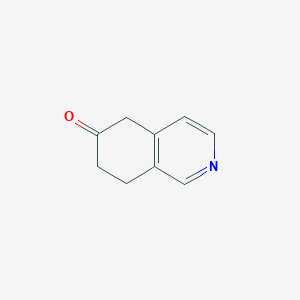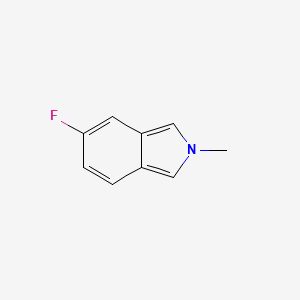
5-fluoro-2-methyl-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluor-2-methyl-2H-Isoindol ist eine heterocyclische Verbindung, die zur Klasse der Isoindole gehört. Isoindole sind bekannt für ihre einzigartigen strukturellen Eigenschaften und ihre potenziellen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaften. Das Vorhandensein eines Fluoratoms und einer Methylgruppe in der Struktur von 5-Fluor-2-methyl-2H-Isoindol verleiht der Verbindung einzigartige chemische und physikalische Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Fluor-2-methyl-2H-Isoindol kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Beispielsweise kann die Reaktion von 5-Fluor-2-methylbenzaldehyd mit einem Amin und einem Thiol in Gegenwart eines Katalysators zur Bildung von 5-Fluor-2-methyl-2H-Isoindol führen . Die Reaktion erfordert typischerweise ein Rückflussverfahren in einem geeigneten Lösungsmittel, wie z. B. Methanol, und die Verwendung von Methansulfonsäure als Katalysator .
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-Fluor-2-methyl-2H-Isoindol kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die gewünschte Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-2-methyl-2H-Isoindol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Oxo-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Isoindol-Derivaten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Isoindolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nucleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxo-Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Isoindol-Derivaten führen können.
Wissenschaftliche Forschungsanwendungen
5-Fluor-2-methyl-2H-Isoindol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-2-methyl-2H-Isoindol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität der Verbindung zu bestimmten biologischen Zielstrukturen verbessern, was zu ihren potenziellen biologischen Aktivitäten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-methyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to its potential biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluor-3-phenyl-1H-indol-2-carbonyl: Bekannt für seine antivirale Aktivität.
5-Iodoindol: Wirksam bei der Hemmung der Biofilmbildung durch Bakterien.
7-Chlorindol: Zeigt antimikrobielle Eigenschaften.
Einzigartigkeit
5-Fluor-2-methyl-2H-Isoindol ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht
Eigenschaften
CAS-Nummer |
69189-20-4 |
|---|---|
Molekularformel |
C9H8FN |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
5-fluoro-2-methylisoindole |
InChI |
InChI=1S/C9H8FN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-6H,1H3 |
InChI-Schlüssel |
LGMUNLKXUMEGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=CC(=CC2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)
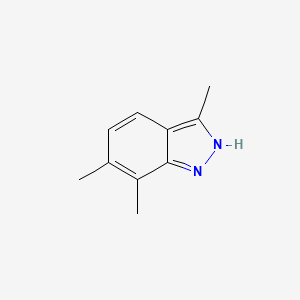
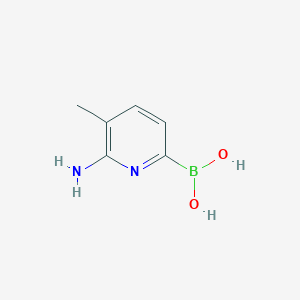
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
